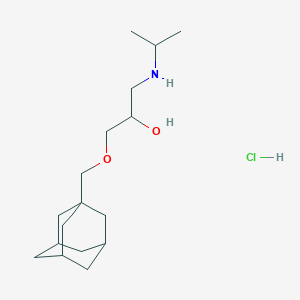![molecular formula C19H28N4O2 B2399616 N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide CAS No. 1197854-80-0](/img/structure/B2399616.png)
N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide” is a complex organic compound. It contains a total of 53 atoms, including 28 Hydrogen atoms, 19 Carbon atoms, 4 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes the compound , can be achieved through several routes. One common method involves the reduction of nitrobenzoic acid and the reaction with para-methylbenzenesulfonyl chloride . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butyl group, for instance, can adopt different conformations, and the most stable conformation is one in which the tert-butyl group is in the equatorial position .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its complex structure and the presence of multiple functional groups. For instance, the tert-butyl group can undergo reactions typical of alkyl groups, while the carbamoyl and cyano groups can participate in reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure and the presence of multiple functional groups. For instance, it is known that the compound is stable under normal conditions, but may decompose under high temperatures .Safety and Hazards
Under normal use and handling conditions, “N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide” is not expected to pose a hazard to human health. During handling, appropriate personal protective measures should be taken, such as wearing gloves, protective eyewear, and protective clothing. The compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents .
properties
IUPAC Name |
N-tert-butyl-4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-13(2)19(6,12-20)22-16(24)11-21-15-9-7-14(8-10-15)17(25)23-18(3,4)5/h7-10,13,21H,11H2,1-6H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEMAKDGTRRDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)



![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)
![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)